Home > Products > Screening Compounds P6327 > N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-N'-phenylurea
N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-N'-phenylurea -

N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-N'-phenylurea

Catalog Number: EVT-4626637
CAS Number:
Molecular Formula: C19H26N6O
Molecular Weight: 354.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-(2-(4-(8-Chloro-3,10-dibromo-6,11-dihydro-5H-benzo-(5,6)-cyclohepta(1,2-b)-pyridin-11(R)-yl)-1-piperidinyl)-2-oxo-ethyl)-1-piperidinecarboxamide (SCH66336)

Compound Description: SCH66336 is a farnesyl protein transferase inhibitor (FTI) that has shown clinical activity against various solid tumors and hematological malignancies. [] Studies have investigated mechanisms of resistance to this compound, using a colorectal carcinoma cell line (HCT116). []

Relevance: Although SCH66336 shares a piperidinyl group with the target compound, N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-N'-phenylurea, it is not considered structurally related. The research focus on SCH66336 centers on its FTI properties and resistance mechanisms, which are not directly relevant to the target compound. []

SR147778 [5-(4-Bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide]

Compound Description: SR147778 is a potent and selective antagonist of the CB1 cannabinoid receptor. [] It exhibits nanomolar affinity for both rat and human CB1 receptors. [] This compound has demonstrated efficacy in blocking various pharmacological effects induced by cannabinoid agonists, including hypothermia, analgesia, and changes in gastrointestinal transit time. []

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Compound Description: This compound, (S)-17b, is a potent and selective histone deacetylase (HDAC) inhibitor. [] It exhibits strong inhibitory activity toward human class I HDAC isoforms and demonstrates antiproliferative effects against the human myelodysplastic syndrome cell line (SKM-1). []

Relevance: (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is not structurally related to N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-N'-phenylurea. The mechanisms of action and core structures differ, with (S)-17b acting as an HDAC inhibitor, while the target compound's function is not described in the provided context. []

(2S)-2-[(2-Naphthylsulfonyl)amino]-3-{[2-({4-(4-piperidinyl)-2-[2-(4-piperidinyl)ethyl]butanoyl}amino)acetyl]amino}propanoic Acid Dihydrochloride (CRL42796)

Compound Description: CRL42796 is a glycoprotein IIb/IIIa (GPIIb/IIIa) receptor antagonist. [] Studies demonstrate its antithrombotic effects in a canine model of coronary artery rethrombosis. [] Importantly, when combined with aspirin and enoxaparin, CRL42796 effectively prevented rethrombosis in this model. []

N-(((2-((2-Aminoethyl)amino)ethyl)amino)methyl)-4-sulfamoylbenzamide

Compound Description: This compound was immobilized onto hydrous zirconium oxide to create a composite material (AESB/HZO). [] This material demonstrated effective removal of Ni(II) from aqueous solutions. []

Relevance: N-(((2-((2-Aminoethyl)amino)ethyl)amino)methyl)-4-sulfamoylbenzamide is not structurally related to the target compound, N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-N'-phenylurea. They belong to different chemical classes and lack common core structures or functional groups. []

N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide (8)

Compound Description: This compound was synthesized and characterized for its potential anticancer activity. [] It exhibited marked inhibition against the proliferation of several human cancer cell lines, including HT-29 (colon cancer), A549 (lung adenocarcinoma), and MKN45 (gastric cancer). []

2-Methyl-6-(1-methyl-2-thiocyanato-4-hydroxy-1-butenyl)-5, 6-dihydropyrimido[4, 5-d]pyrimidine (Neocyanothiamine)

Compound Description: Neocyanothiamine is a compound synthesized as part of a study investigating the action of cyanogen bromide on thiamine. [] This compound serves as an intermediate in the synthesis of thiochrome from thiamine. []

Relevance: While both 2-methyl-6-(1-methyl-2-thiocyanato-4-hydroxy-1-butenyl)-5, 6-dihydropyrimido[4, 5-d]pyrimidine (neocyanothiamine) and the target compound, N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-N'-phenylurea, contain a pyrimidine ring, they are not considered structurally related. Their core structures and the nature of their substituents differ considerably. []

N,N,N′‐Trimethyl‐N′‐[2‐[[(1R)‐1‐phenyl‐2‐(1‐piperidinyl)ethyl]amino]ethyl]‐1,2‐ethanediamine

Compound Description: This chiral tetradentate ligand has proven useful as an auxiliary in enantioselective synthesis. [] It has been successfully employed in various reactions, including alkylations, Michael additions, and aldol reactions, both in stoichiometric and catalytic amounts. []

N-{[2-(Morpholin-4-yl)-quinoline-3-yl-methyl}2-[(4-aminopentyl)(ethyl)amino]ethanol Derivatives

Compound Description: This class of compounds was synthesized via a multi-step process involving the condensation of 2-(morpholin-4-yl)quinoline-3-carbaldehyde with 2-[(4-aminopentyl)(ethyl)amino}ethanol, followed by reduction of the resulting imine intermediate. [] The synthesis explored various substituents at the 6th and 7th positions of the quinoline ring. []

Relevance: N-{[2-(Morpholin-4-yl)-quinoline-3-yl-methyl}2-[(4-aminopentyl)(ethyl)amino]ethanol derivatives are not structurally related to N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-N'-phenylurea. They belong to different chemical classes, with the former focusing on quinoline derivatives, while the latter centers around a pyrimidine core. []

2-((1S)-1-((6-Amino-5-cyano-4-pyrimidinyl)amino)ethyl)-6-fluoro-N-methyl-3-(2-pyridinyl)-4-quinolinecarboxamide (AM-0687)

Compound Description: AM-0687 is a potent and selective PI3Kδ inhibitor with demonstrated oral bioavailability. [] It showed a strong dose-dependent reduction of IgG and IgM antibodies in in vivo studies using a keyhole limpet hemocyanin model in rats. []

2-((1S)-1-((6-Amino-5-cyano-4-pyrimidinyl)amino)ethyl)-5-fluoro-N-methyl-3-(2-pyridinyl)-4-quinolinecarboxamide (AM-1430)

Compound Description: Similar to AM-0687, AM-1430 is also a potent and selective PI3Kδ inhibitor with favorable oral bioavailability. [] It exhibited a significant dose-dependent reduction in IgG and IgM antibodies in in vivo models of inflammation. []

Pyrimidines containing hydroxamic acid, 1,3,4-oxadiazole or 1,2,4-triazole moieties

Compound Description: A series of pyrimidine derivatives incorporating hydroxamic acid, 1,3,4-oxadiazole, or 1,2,4-triazole moieties were synthesized as potential histone deacetylase (HDAC) inhibitors. [] One compound, N-hydroxy-2-(5-(4-(6-(6-methyl-2-(methylthio)pyrimidin-4-yloxy)butyl)-1,3,4-oxadiazol-2-ylthio)acetamide, exhibited weak inhibitory activity against the HDAC8 isoform. []

N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib)

Compound Description: Dasatinib is a potent pan-Src kinase inhibitor developed from a 2-aminothiazole template. [] It exhibits nanomolar to subnanomolar potency in both biochemical and cellular assays. [] Dasatinib demonstrated oral efficacy in inhibiting pro-inflammatory cytokines, including IL-2 and TNFα, in murine models of inflammation. []

N-( 2-{ [ ( 2-Hydroxy-naphtalen-1-yl )-phenyl-methyl ]-amino }-ethyl )-3 , 4-dinitro-benzamide

Compound Description: This novel naphthol derivative was synthesized using a multi-step process involving a three-component system of β-naphthol, benzaldehyde, and ethylenediamine. [] The compound's structure was confirmed through various analytical techniques, including elemental analysis and spectroscopy. []

Relevance: N-( 2-{ [ ( 2-Hydroxy-naphtalen-1-yl )-phenyl-methyl ]-amino }-ethyl )-3 , 4-dinitro-benzamide is not considered structurally related to the target compound, N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-N'-phenylurea. They belong to distinct chemical classes and lack any shared core structures or functional groups. []

4-[[(7R)-8-cyclopentyl-7-ethyl-5,6,7,8-tetrahydro-5-methyl-6-oxo-2-pteridinyl]amino]-3-methoxy-N-(1-methyl-4-piperidinyl)benzamide

Compound Description: This compound has been identified as a p38 kinase inhibitor. [, ] Various hydrates and polymorphs of this compound have been investigated, revealing distinct physicochemical properties. [, ]

N~1-(4-SUBSTITUTED AMINO-6-METHYL-2-PYRIMIDINYL)-N~3-(p-CHLOROPHENYL)GUANIDINES

Compound Description: This series of compounds, including derivatives with substitutions at the 4-position of the pyrimidine ring, was synthesized and evaluated for their antifilarial activity. [] Several compounds exhibited microfilaricidal or macrofilaricidal effects against L. carinii. []

N-[1-(2-oxo-1,3-oxathian-4-ylidene)ethyl]-N-[(2-methyl-4-amino-5-pyrimidinyl) methyl]formamide

Compound Description: This compound was synthesized as part of a study investigating pyrimidine derivatives and their related compounds. [] Various synthetic approaches were explored to obtain this compound, highlighting its potential as a building block for more complex structures. []

Ethyl N-(cyclohexyl(methyl)amino)-2oxoindolin-3-ylideneamino)(4-fluorophenyl)methylformimidate Derivative

Compound Description: This series of compounds was synthesized via a green chemistry approach, involving a multi-step reaction sequence starting from substituted isocyanomethanes. [] The structures of the synthesized compounds were confirmed through various spectroscopic methods. []

Relevance: Ethyl N-(cyclohexyl(methyl)amino)-2oxoindolin-3-ylideneamino)(4-fluorophenyl)methylformimidate derivatives are not structurally related to the target compound, N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-N'-phenylurea. They lack common core structures or functional groups, suggesting distinct chemical properties and potential applications. []

Metabolites of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide (dasatinib)

Compound Description: This entry refers to the metabolites generated from the metabolism of dasatinib, a potent pan-Src kinase inhibitor. [] The specific structures of these metabolites are not disclosed in the provided abstract.

4-((N-2,2-difluoroethyl)(N-heteroarylmethyl)amino)-5,5-disubstitutedfuran-2(5H)-one Derivatives

Compound Description: A series of 4-((N-2,2-difluoroethyl)(N-heteroarylmethyl)amino)-5,5-disubstitutedfuran-2(5H)-one derivatives were synthesized via a catalyst-free domino reaction. [] Some of these compounds, notably those with 6-chloropyridin-3-ylmethyl or 6-fluoropyridin-3-ylmethyl substituents, demonstrated potent insecticidal activity against Myzus persicae (green peach aphid). []

Relevance: 4-((N-2,2-difluoroethyl)(N-heteroarylmethyl)amino)-5,5-disubstitutedfuran-2(5H)-one derivatives are not structurally related to N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-N'-phenylurea. They lack common core structures or functional groups, suggesting different chemical properties and biological activities. []

N-Phenylaminomethylthioacetylpyrimidine-2,4-diones

Compound Description: This class of compounds was unexpectedly discovered as potent protoporphyrinogen IX oxidase (PPO) inhibitors. [] They were initially identified as reaction intermediates during the synthesis of N-phenyluracil thiazolidinones. [] These compounds exhibit good post-emergence herbicidal activity and show promise for weed management in paddy fields. []

Relevance: N-Phenylaminomethylthioacetylpyrimidine-2,4-diones are structurally related to the target compound, N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-N'-phenylurea, due to the presence of a pyrimidine ring. Although they share this core structure, the specific substituents and overall architectures differ, potentially leading to variations in their biological activities and applications. []

Ethyl N-[5'-(3'-Methylmercapto-6'-ethoxycarbonyl)-1',2',4'-triazinyl]-3-methylmercapto-5-oxo-1,2,4-triazine-6-carboxylate (3a)

Compound Description: Compound 3a serves as a key intermediate in the synthesis of various 1,2,4-triazine derivatives. [] It undergoes substitution reactions with aromatic amines, yielding 5-substituted amino-3-methylmercapto-1,2,4-triazine-6-carboxylates. [] Additionally, it reacts with phenols to form 3-methylmercapto-5-aryloxy-1,2,4-triazine-6-carboxylates. []

Relevance: Ethyl N-[5'-(3'-Methylmercapto-6'-ethoxycarbonyl)-1',2',4'-triazinyl]-3-methylmercapto-5-oxo-1,2,4-triazine-6-carboxylate (3a) and its derivatives are not structurally related to the target compound, N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-N'-phenylurea. They belong to different heterocyclic classes, with 3a being a triazine derivative, while the target compound centers around a pyrimidine core. []

Methyl [3-alkyl-2-(2,4-dioxo-3,4-dihydro-2H-quinazolin-1-yl)-acetamido] alkanoate

Compound Description: This series of compounds was synthesized through a novel rearrangement method and an azide coupling strategy. [] The synthesis started with 2-(3-methyl-4-oxo-3,4-dihydroquinazolin-2-ylthio) acetohydrazide and involved chemoselective reactions to introduce the desired substituents. []

Relevance: Methyl [3-alkyl-2-(2,4-dioxo-3,4-dihydro-2H-quinazolin-1-yl)-acetamido] alkanoate derivatives are not structurally related to the target compound, N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-N'-phenylurea. They lack common core structures or functional groups. []

2-Amino-2-(2-[4-octylphenyl]ethyl)-1,3-propanediol (FTY720)

Compound Description: FTY720 is an immunosuppressant drug and a sphingosine analog. [] It interacts with sphingosine-1-phosphate (S1P) receptors, contributing to its immunosuppressive effects. [] Interestingly, FTY720 also interacts with the CB1 cannabinoid receptor, acting as an antagonist. []

Relevance: 2-Amino-2-(2-[4-octylphenyl]ethyl)-1,3-propanediol (FTY720) is not structurally related to the target compound, N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-N'-phenylurea. They belong to different chemical classes and have distinct mechanisms of action. []

Sphingosine

Compound Description: Sphingosine is a lipid molecule involved in various cellular signaling pathways. [] It serves as a precursor for sphingolipids, a class of lipids essential for cell membrane integrity and signal transduction. [] Similar to its analog FTY720, sphingosine interacts with the CB1 cannabinoid receptor, potentially acting as an endogenous antagonist. []

Relevance: Sphingosine is not structurally related to N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-N'-phenylurea. They belong to different chemical classes and have distinct biological functions. []

N-[4-[1-Hydroxy-2-[(1-Methyl Ethyl) Amino] Ethyl] Phenyl] Methane Sulfonamide (HPAEPMS)

Compound Description: The vibrational properties of HPAEPMS have been extensively studied using spectroscopic techniques and computational methods. [] The study focused on characterizing the molecule's vibrational modes and understanding its structural features. []

Relevance: N-[4-[1-Hydroxy-2-[(1-Methyl Ethyl) Amino] Ethyl] Phenyl] Methane Sulfonamide (HPAEPMS) is not structurally related to N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-N'-phenylurea. They belong to different chemical classes and lack common core structures. []

Analogues of (3R)-7-hydroxy-N-[(1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (JDTic)

Compound Description: A series of JDTic analogues, where the amino -NH- group was replaced with various groups, were synthesized and evaluated for their opioid receptor antagonist activity. [] These compounds exhibited potent and selective kappa opioid receptor antagonist activity, highlighting their potential for therapeutic applications. []

Relevance: Analogues of (3R)-7-hydroxy-N-[(1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (JDTic) are not structurally related to the target compound, N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-N'-phenylurea. While both compounds share a piperidinyl group, their core structures and mechanisms of action differ. JDTic analogues are designed as opioid receptor antagonists, whereas the target compound's specific function is not described in the provided context. []

Di-triazoles and 4-Arylidene Amino 4,5 Dihydro-1H-[1,2,4] triazole-5-one Derivatives

Compound Description: Several novel di-triazoles and 4-arylidene amino 4,5 dihydro-1H-[1,2,4] triazole-5-one derivatives were synthesized and evaluated for their antimicrobial activity. [] Some of these compounds demonstrated promising antifungal activity against yeast fungi, while others exhibited antibacterial activity against specific bacterial strains. []

Relevance: Di-triazoles and 4-arylidene amino 4,5 dihydro-1H-[1,2,4] triazole-5-one derivatives are not structurally related to N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-N'-phenylurea. They belong to different heterocyclic classes and lack any shared core structures or functional groups. []

(E)-5-benzyloxy-2-{[(4-chlorophenyl)imino]methyl}phenol and (E)-5-benzyloxy-2-({[2-(1H-indol-3-yl)ethyl]iminiumyl}methyl)phenolate

Compound Description: These two Schiff base compounds were synthesized and their crystal structures were determined. [] The study focused on understanding their structural features and relating them to their potential antioxidant capacity. []

Relevance: (E)-5-benzyloxy-2-{[(4-chlorophenyl)imino]methyl}phenol and (E)-5-benzyloxy-2-({[2-(1H-indol-3-yl)ethyl]iminiumyl}methyl)phenolate are not structurally related to N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-N'-phenylurea. They represent different chemical classes and lack shared core structures. []

2-dibenzyl amino 1,3,4-oxadiazoles, thiadiazoles and 1,2,4-triazoles

Compound Description: A series of substituted 2-dibenzyl amino 1,3,4-oxadiazoles, thiadiazoles, and 1,2,4-triazoles were synthesized from dibenzylamine. [] The synthesis involved a multi-step approach, including the formation of hydrazides, thiosemicarbazides, and subsequent cyclization reactions. [] Some of these compounds exhibited antibacterial activity. []

Relevance: 2-dibenzyl amino 1,3,4-oxadiazoles, thiadiazoles, and 1,2,4-triazoles are not structurally related to the target compound, N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-N'-phenylurea. They represent different heterocyclic classes and lack common core structures or functional groups. []

3-amino-2-methyl-3H-[1,2,4]triazolo[5,1‐b]‐quinazolin‐9‐one and 2‐hydrazino‐3‐phenylamino‐3H‐quinazolin‐4‐one

Compound Description: This study describes the synthesis and reactions of two quinazolinone derivatives, 3-amino-2-methyl-3H-[1,2,4]triazolo[5,1‐b]‐quinazolin‐9‐one and 2‐hydrazino‐3‐phenylamino‐3H‐quinazolin‐4‐one. [] Various chemical transformations of these compounds were explored, including condensation reactions, cyclizations, and derivatizations of the hydrazino group. []

Relevance: 3-amino-2-methyl-3H-[1,2,4]triazolo[5,1‐b]‐quinazolin‐9‐one and 2‐hydrazino‐3‐phenylamino‐3H‐quinazolin‐4‐one are not structurally related to the target compound, N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-N'-phenylurea. They belong to distinct heterocyclic classes and lack shared core structures or functional groups. []

Ethyl 5-Methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylate Derivatives

Compound Description: A series of ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylate derivatives was synthesized. [] The synthesis started from 2,6-dihydroxy-3-cyano-4-methyl pyridine and involved the formation of a pyrano[2,3-b]pyridine scaffold. [] These compounds were designed to possess potential antihypertensive activity. []

Relevance: Ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylate derivatives are not structurally related to N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-N'-phenylurea. They lack common core structures or functional groups, indicating different chemical properties and potential applications. []

Properties

Product Name

N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-N'-phenylurea

IUPAC Name

1-[2-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]ethyl]-3-phenylurea

Molecular Formula

C19H26N6O

Molecular Weight

354.4 g/mol

InChI

InChI=1S/C19H26N6O/c1-15-14-17(25-12-6-3-7-13-25)24-18(22-15)20-10-11-21-19(26)23-16-8-4-2-5-9-16/h2,4-5,8-9,14H,3,6-7,10-13H2,1H3,(H,20,22,24)(H2,21,23,26)

InChI Key

UTHNCTIFTQDVDK-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)NCCNC(=O)NC2=CC=CC=C2)N3CCCCC3

Canonical SMILES

CC1=CC(=NC(=N1)NCCNC(=O)NC2=CC=CC=C2)N3CCCCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.